molecular formula C20H26N2O B6067199 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine

4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine

Cat. No. B6067199
M. Wt: 310.4 g/mol
InChI Key: KFTZFVZLAZFVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine, also known as MP-10, is a synthetic compound that belongs to the family of psychoactive substances. It has been found to have potential applications in scientific research due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine has been used in various scientific research studies due to its potential as a psychoactive substance. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for studying the role of dopamine in the brain. 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine has also been used in studies related to drug abuse and addiction, as it has been found to have similar effects to other psychoactive substances such as cocaine and amphetamines.

Mechanism of Action

The mechanism of action of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine involves its interaction with the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychoactive effects of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine, which include feelings of euphoria, increased energy, and increased motivation.
Biochemical and Physiological Effects:
4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. It has also been found to have an impact on the immune system, as it can increase the production of cytokines and other immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of using 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine is its potential for abuse and addiction, which can make it difficult to control in lab settings.

Future Directions

There are several future directions for the use of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine in scientific research. One potential direction is the development of new drugs that target the dopamine transporter, based on the structure of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine. Another direction is the use of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine in studies related to drug addiction and abuse, in order to better understand the underlying mechanisms of these disorders. Additionally, 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine could be used in studies related to the immune system, in order to better understand its impact on immune function.

Synthesis Methods

The synthesis of 4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine involves a multi-step process that includes the reaction of 4-bromomethylpyridine with 3-(2-(3-methoxyphenyl)ethyl)-1-piperidinecarboxylic acid, followed by reduction and deprotection steps. The final product is obtained in high yield and purity using this method.

properties

IUPAC Name

4-[[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-23-20-6-2-4-17(14-20)7-8-18-5-3-13-22(15-18)16-19-9-11-21-12-10-19/h2,4,6,9-12,14,18H,3,5,7-8,13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTZFVZLAZFVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCN(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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